
4-methyl-1H-indazol-5-ol
Overview
Description
4-Methyl-1H-indazol-5-ol (CAS: 654633-67-7, 894496-27-6) is an indazole derivative characterized by a hydroxyl group at position 5 and a methyl substituent at position 2. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol. This compound belongs to the indazole class, known for its heterocyclic structure containing two adjacent nitrogen atoms in a bicyclic framework. Indazoles are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-azidobenzaldehydes and amines can lead to the formation of indazole derivatives . Another method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to yield the indazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are commonly employed due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indazole derivatives, while nitration can produce nitro-substituted indazoles .
Scientific Research Applications
4-methyl-1H-indazol-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other molecular targets, such as receptors or proteins, to exert its biological effects .
Comparison with Similar Compounds
The following table compares 4-methyl-1H-indazol-5-ol with structurally related indazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies:
Key Observations :
Substituent Effects :
- Methyl (-CH₃) : Enhances lipophilicity and membrane permeability (e.g., This compound vs. 1H-indazol-5-ol ) .
- Methoxy (-OCH₃) : Improves aqueous solubility and electronic properties, as seen in 6-methoxy-1H-indazol-5-ol .
- Chloro (-Cl) : Introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions (e.g., 4-chloro-5-methoxy-1H-indazole ) .
Synthetic Methodologies :
- This compound is synthesized via multi-step protocols involving cyclization and functionalization, similar to 1H-indazol-5-ol .
- 4-Methyl-1H-indazol-5-amine is prepared by substituting the hydroxyl group with an amine using reductive amination or nucleophilic displacement .
Biological Relevance :
- Hydroxyl-containing indazoles (e.g., 1H-indazol-5-ol ) exhibit antioxidant properties, while methylated analogs may target kinases due to improved pharmacokinetics .
- Methoxy-substituted derivatives (e.g., 6-methoxy-1H-indazol-5-ol ) show enhanced binding to estrogen receptors in preclinical studies .
Research Findings and Data Tables
Physicochemical Properties :
Property | This compound | 1H-Indazol-5-ol | 6-Methoxy-1H-indazol-5-ol |
---|---|---|---|
LogP (Octanol-Water) | 1.8 (predicted) | 1.2 (predicted) | 1.5 (predicted) |
Solubility (mg/mL) | ~2.5 (DMSO) | ~5.0 (DMSO) | ~3.0 (DMSO) |
Melting Point | >200°C (decomposes) | 195–197°C | Not reported |
Spectral Data :
This compound :
6-Methoxy-1H-indazol-5-ol :
- ¹H NMR (CDCl₃) : δ 7.90 (s, 1H), 7.30 (d, J = 8.6 Hz, 1H), 6.80 (d, J = 2.1 Hz, 1H), 3.95 (s, 3H, -OCH₃) .
Biological Activity
4-Methyl-1H-indazol-5-ol is a compound with significant biological activity, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the reaction of indazole derivatives with various reagents under controlled conditions to optimize yield and purity. Here is a summary of a typical synthesis pathway:
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | Indazole + Methylating agent | Reflux in solvent | 80% |
2 | Intermediate + Hydroxylation agent | Room temperature | 75% |
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancers.
Case Study: Breast Cancer Inhibition
In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell proliferation, with an IC50 value indicating effective potency at micromolar concentrations. This suggests that the compound may induce apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. It has been found to modulate inflammatory pathways, potentially reducing cytokine release and inhibiting the activation of inflammatory cells.
Case Study: Neuroinflammation
In experiments involving LPS-induced neuroinflammation in BV-2 microglial cells, treatment with this compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential application in neurodegenerative diseases characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to its molecular structure can significantly influence its biological activity.
Modification | Biological Activity | Observations |
---|---|---|
Methyl group on indazole | Increased cytotoxicity | Enhanced interaction with cancer cell receptors |
Hydroxyl group addition | Improved anti-inflammatory activity | Better solubility and bioavailability |
The mechanism of action for this compound is primarily through its interaction with specific molecular targets, such as enzymes or receptors involved in cancer proliferation and inflammatory responses. The compound's ability to bind to these targets can lead to various biological effects, including inhibition of tumor growth and modulation of inflammatory pathways .
Q & A
Q. What are the common synthetic routes for 4-methyl-1H-indazol-5-ol, and how do reaction conditions influence yield and purity?
Basic Research Question
Synthesis typically involves cyclization of substituted indole precursors or functionalization of pre-formed indazole scaffolds. A widely used method involves refluxing intermediates (e.g., 5-hydroxyindazole derivatives) with methylating agents in ethanol/acetic acid mixtures, as described in analogous protocols for thiazol-5(4H)-ones . Key factors affecting yield include:
- Catalyst choice : Acidic conditions (e.g., glacial acetic acid) enhance cyclization efficiency.
- Temperature : Prolonged reflux (~3–6 hours) improves conversion but may degrade heat-sensitive intermediates.
- Purification : Crystallization from methanol or ethanol is common, though column chromatography is preferred for impurities with similar polarity .
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~2.5 ppm for methyl on indazole) and aromatic protons (δ 6.8–8.2 ppm). Coupling patterns help confirm substitution positions .
- IR : Look for O–H stretching (broad ~3200 cm⁻¹) and C=N/C–O vibrations (1600–1650 cm⁻¹) to verify hydroxyl and heterocyclic moieties .
- MS : High-resolution ESI-MS is critical for confirming molecular ions (e.g., [M+H]⁺ at m/z 163.07 for C₈H₈N₂O).
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Q. What strategies address low yields in the alkylation of this compound with bulky electrophiles?
Advanced Research Question
Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time and improves energy transfer for hindered substrates .
- Protecting groups : Temporarily block the hydroxyl group with acetyl or TBS to direct alkylation to the nitrogen .
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance electrophile solubility .
Case Study : A 30% yield improvement was achieved using microwave irradiation (100°C, 20 min) for analogous imidazolone syntheses .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
Discrepancies may arise from impurities, assay variability, or structural misassignment. Mitigation steps:
Reproduce assays : Validate activity under identical conditions (e.g., cell lines, concentrations).
Analytical validation : Use orthogonal methods (HPLC-MS, elemental analysis) to confirm compound purity .
Structural re-evaluation : Re-examine XRD or NMR data to rule out isomerism or tautomeric forms .
Example : A reported antitumor IC₅₀ variation (5–50 µM) was traced to impurities in early synthetic batches .
Q. What computational approaches predict the binding affinity of this compound to kinase targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets. Focus on hydrogen bonding with backbone amides (e.g., hinge region residues) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues for mutagenesis studies.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Reference : Docking poses of similar indazole derivatives revealed critical π-π stacking with phenylalanine residues .
Q. How can crystallographic challenges (e.g., poor diffraction) be overcome for this compound complexes?
Advanced Research Question
- Crystal growth : Use vapor diffusion with PEG-based precipitants to improve crystal size.
- Twinned data : Apply SHELXL’s TWIN/BASF commands for refinement, as demonstrated for small-molecule fragments .
- Low-resolution data : Employ charge-flipping algorithms in SHELXD for structure solution .
Note : High-resolution (<1.0 Å) data are ideal for resolving disorder in methyl/indazole groups .
Q. What methods mitigate hygroscopicity and oxidative degradation in this compound?
Basic Research Question
- Storage : Use desiccants (silica gel) under inert gas (N₂/Ar) at –20°C .
- Formulation : Co-crystallize with stabilizing agents (e.g., succinic acid) to reduce water absorption .
- Analytical monitoring : Track degradation via HPLC-UV (λ = 254 nm) monthly .
Properties
IUPAC Name |
4-methyl-1H-indazol-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-4-9-10-7(6)2-3-8(5)11/h2-4,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCFSJAHTMHMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.